![molecular formula C18H22N2O6 B2476098 N'-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 900006-86-2](/img/structure/B2476098.png)
N'-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)ethanediamide is a complex organic compound characterized by its unique structural features It contains a benzodioxole moiety, a spirocyclic dioxane ring, and an ethanediamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Spirocyclic Dioxane Ring: This step involves the reaction of diols with aldehydes or ketones under acidic conditions to form the spirocyclic structure.
Coupling Reactions: The final step involves coupling the benzodioxole and spirocyclic dioxane intermediates with ethanediamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The ethanediamide linkage can be reduced to form amines.
Substitution: The spirocyclic dioxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
N’-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the spirocyclic dioxane ring can form hydrogen bonds with polar residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
- 2,5-bis(1,3-benzodioxol-4-ylmethylene)cyclopentanone
Uniqueness
N’-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is unique due to its combination of a benzodioxole moiety and a spirocyclic dioxane ring. This structural combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-16(17(22)20-12-4-5-14-15(8-12)24-11-23-14)19-9-13-10-25-18(26-13)6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYDYHRPJUWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)
![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)
![3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)
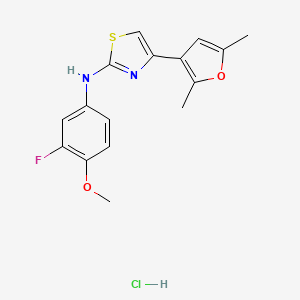
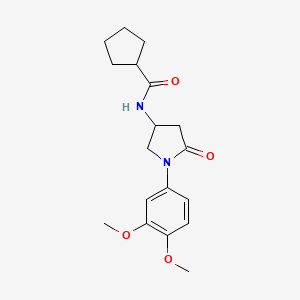

![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)

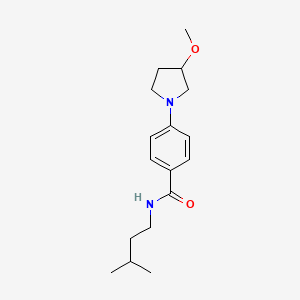
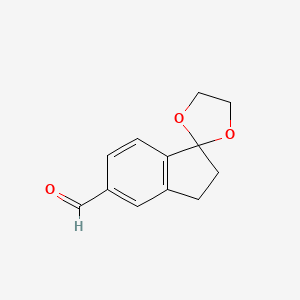
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2476030.png)
![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)
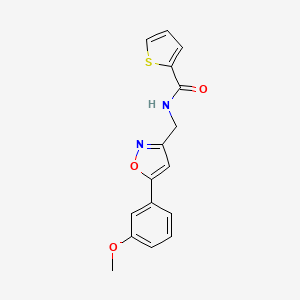
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)
